desferrioxamine E(3-)

Description

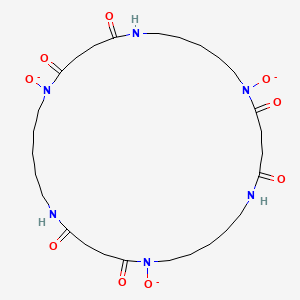

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H45N6O9-3 |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

1,12,23-trioxido-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone |

InChI |

InChI=1S/C27H45N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h1-21H2,(H,28,34)(H,29,35)(H,30,36)/q-3 |

InChI Key |

WXIWKPBDYNJGJA-UHFFFAOYSA-N |

SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-] |

Canonical SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-] |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of Desferrioxamine E 3

Microbial Producers and Natural Occurrence

Desferrioxamine E is a cyclic hydroxamic acid siderophore produced by a variety of microorganisms to chelate ferric iron from the environment nih.govroyalsocietypublishing.org. Its production is a key strategy for microbial survival in iron-limited conditions and plays a significant role in microbial physiology and interactions researchgate.netnih.gov.

The genus Streptomyces is a well-known and prolific producer of desferrioxamine E nih.govmdpi.comjeb.co.in. Numerous species within this genus have been identified to synthesize this siderophore, often as part of a larger suite of iron-chelating molecules. For instance, Streptomyces coelicolor A3(2) produces both desferrioxamine B and E under iron-deficient conditions royalsocietypublishing.orgnih.gov. Similarly, Streptomyces globisporus has been shown to produce desferrioxamine E, the production of which is critically regulated by iron concentration mdpi.com. Streptomyces griseus is another species that produces desferrioxamine E, which has been observed to stimulate the growth and development of other Streptomyces species like Streptomyces tanashiensis researchgate.netnih.gov. Furthermore, Streptomyces olivaceus has been utilized for the large-scale production of desferrioxamine E, with yields being dependent on the concentration of L-lysine and iron in the fermentation medium nih.gov. The biosynthetic gene cluster for desferrioxamines is highly conserved across many Streptomyces genomes royalsocietypublishing.org.

Beyond the prominent Streptomyces genus, other actinomycetes are also known to produce desferrioxamine E. The production of this siderophore is a widespread trait among actinomycetes, which are known for their complex secondary metabolism oup.comljmu.ac.uk. Disruption of the desferrioxamine biosynthesis gene cluster in Streptomyces coelicolor A3(2) not only halted the production of desferrioxamine E but also impaired the organism's growth and development, a condition that could be rescued by the external addition of this siderophore researchgate.netnih.gov. This highlights the crucial role of desferrioxamine E in the physiology of these bacteria researchgate.netnih.gov. In addition to actinomycetes, other bacteria such as Rouxiella badensis have been identified as producers of desferrioxamine E mdpi.com.

Desferrioxamine E is a significant virulence factor for the plant pathogen Erwinia amylovora, the causative agent of fire blight disease in rosaceous plants like apples and pears researchgate.netcabidigitallibrary.orgnih.gov. In the iron-limited environment of the host plant tissue, E. amylovora produces desferrioxamine E to scavenge essential iron for its growth and proliferation apsnet.orgnih.gov. The production of this siderophore allows the pathogen to overcome the host's iron-withholding defense mechanisms researchgate.net. Furthermore, desferrioxamine E has been shown to protect E. amylovora from oxidative stress by detoxifying active oxygen species generated by the plant as a defense response apsnet.orgnih.gov. Mutants of E. amylovora unable to synthesize desferrioxamine are significantly impaired in their ability to cause disease symptoms, demonstrating the critical role of this siderophore in the bacterium's pathogenicity apsnet.orgnih.gov.

Precursor Compounds and Initial Enzymatic Steps

The biosynthesis of desferrioxamine E begins with the amino acid L-lysine, which serves as the initial precursor nih.govnih.gov. A series of enzymatic reactions convert L-lysine into the building blocks that are ultimately assembled to form the final cyclic siderophore.

The first committed step in the desferrioxamine E biosynthetic pathway is the decarboxylation of L-lysine to produce cadaverine nsf.govmst.edu. This reaction is catalyzed by the enzyme L-lysine decarboxylase, encoded by the desA gene nih.govresearchgate.net. This enzyme is a pyridoxal-phosphate-dependent protein that removes the carboxyl group from L-lysine, yielding cadaverine and carbon dioxide creative-enzymes.com. The DesA enzyme is a key component of the des gene cluster, which is responsible for desferrioxamine biosynthesis in various bacteria nih.govnsf.gov. The characterization of DesA from different actinobacteria, such as Gordonia rubripertincta and Pimelobacter simplex, has provided insights into its substrate specificity and kinetic properties, confirming its crucial role in initiating the synthesis of desferrioxamines mst.edu.

Following the formation of cadaverine, the next step is its N-hydroxylation, a reaction catalyzed by the enzyme cadaverine N-hydroxylase, encoded by the desB gene nih.govplos.org. DesB is a flavin-dependent monooxygenase that introduces a hydroxyl group to one of the terminal amino groups of cadaverine, resulting in the formation of N-hydroxycadaverine royalsocietypublishing.orgosti.gov. This N-hydroxylation is a critical step as it generates the hydroxamate group that is essential for the iron-chelating activity of desferrioxamine E researchgate.net. Structural and kinetic studies of DesB from Streptomyces sviceus have revealed that it is a broadly specific enzyme capable of N-hydroxylating other diamines as well, though it shows a preference for cadaverine researchgate.netnih.gov. The homologous enzyme in Erwinia amylovora is known as DfoA nih.govnih.gov.

Acylation Reactions Catalyzed by DesC

The enzyme DesC is a pivotal acyl-CoA-dependent acyl transferase that plays a crucial role in diversifying the desferrioxamine family of molecules. royalsocietypublishing.org Its primary function in the biosynthesis of desferrioxamine E is the N-acylation of N-hydroxycadaverine with succinyl-CoA to produce N-hydroxy-N-succinylcadaverine (HSC), the direct precursor for desferrioxamine E. royalsocietypublishing.orgnih.gov

Research has revealed that DesC exhibits notable substrate tolerance, capable of utilizing different acyl-CoA molecules. royalsocietypublishing.org It can catalyze N-acylation with acetyl-CoA to form N-hydroxy-N-acetylcadaverine (HAC), a building block for desferrioxamine B. royalsocietypublishing.orgnih.gov Furthermore, studies on Streptomyces coelicolor have shown that DesC can also use myristoyl-CoA, leading to the formation of amphiphilic desferrioxamines. royalsocietypublishing.orgnih.gov This flexibility of DesC is a key factor in the production of a diverse array of desferrioxamine congeners by a single organism. nih.gov

Table 1: Acylation Reactions Catalyzed by DesC

| Substrate 1 | Substrate 2 | Product | Relevance |

|---|---|---|---|

| N-hydroxycadaverine | Succinyl-CoA | N-hydroxy-N-succinylcadaverine (HSC) | Precursor for Desferrioxamine E royalsocietypublishing.org |

| N-hydroxycadaverine | Acetyl-CoA | N-hydroxy-N-acetylcadaverine (HAC) | Precursor for Desferrioxamine B royalsocietypublishing.orgnih.gov |

Formation of Key Intermediates (e.g., N-hydroxy-N-succinylcadaverine (HSC))

The assembly of desferrioxamine E relies on the formation of the key building block, N-hydroxy-N-succinylcadaverine (HSC). royalsocietypublishing.org The biosynthetic route to HSC begins with the amino acid L-lysine. nih.gov

The pathway involves the following sequential enzymatic steps:

Decarboxylation: The enzyme DesA, a pyridoxal 5-phosphate-dependent decarboxylase, removes the carboxyl group from L-lysine to yield 1,5-diaminopentane, also known as cadaverine. nih.govresearchgate.net

N-hydroxylation: Following decarboxylation, the FAD-dependent amine monooxygenase, DesB, catalyzes the mono-N-hydroxylation of cadaverine, resulting in the formation of N-hydroxycadaverine. nih.govsemanticscholar.org

N-succinylation: Finally, as detailed in the previous section, the acyl transferase DesC transfers a succinyl group from succinyl-CoA to the hydroxylated amino group of N-hydroxycadaverine, completing the synthesis of HSC. royalsocietypublishing.orgnih.gov

This linear sequence of reactions efficiently converts a primary metabolite into a specialized monomer ready for oligomerization.

Macrocyclization and Final Product Formation by DesD and Other Enzymes

The final stages of desferrioxamine E biosynthesis are orchestrated by the enzyme DesD, a member of the Nonribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase family. nih.govnsf.govsemanticscholar.org DesD catalyzes the ATP-dependent iterative condensation of three HSC units. nih.govnih.gov

The process unfolds as follows:

Dimerization: DesD first adenylates the carboxyl group of one HSC molecule and condenses it with a second HSC molecule to form a linear dimer. nih.gov

Trimerization: The enzyme then adenylates the C-terminus of the linear dimer and condenses it with a third HSC molecule. nsf.govnih.gov Chemoenzymatic studies have established that this condensation occurs in a specific N-to-C direction. nsf.govnih.gov This step results in the formation of the linear trimer, desferrioxamine G1. nih.gov

Macrocyclization: In the final step, DesD catalyzes an intramolecular ATP-dependent reaction. It adenylates the C-terminus of desferrioxamine G1, followed by a macrolactamization reaction with the N-terminal amine, releasing AMP and forming the stable cyclic structure of desferrioxamine E. royalsocietypublishing.orgnih.gov

Table 2: Key Enzymes in Desferrioxamine E Biosynthesis

| Enzyme | Gene | Function |

|---|---|---|

| Lysine Decarboxylase | desA | Converts L-lysine to cadaverine nih.gov |

| Amine Monooxygenase | desB | Converts cadaverine to N-hydroxycadaverine nih.gov |

| Acyl Transferase | desC | Converts N-hydroxycadaverine to N-hydroxy-N-succinylcadaverine (HSC) royalsocietypublishing.orgnih.gov |

Biosynthetic Gene Clusters (BGCs) and Regulatory Mechanisms

The production of desferrioxamine E is encoded by a conserved biosynthetic gene cluster (BGC), commonly referred to as the des cluster. nih.gov In model organisms like Streptomyces coelicolor and Streptomyces ambofaciens, this cluster typically contains the core biosynthetic genes desA, desB, desC, and desD. nih.gov In addition to these, the cluster often includes desE, which encodes a lipoprotein receptor for the uptake of the iron-bound form (ferrioxamine), and desF, encoding a ferrioxamine reductase. nih.gov

The regulation of the des cluster is tightly controlled, primarily in response to iron concentrations.

Fur Regulation: In many bacteria, including Pantoea ananatis, the expression of desferrioxamine biosynthetic genes is negatively regulated by the Ferric Uptake Regulator (Fur) protein. nih.gov In iron-replete conditions, Fur binds to specific DNA sequences in the promoter regions of the des genes, repressing their transcription. nih.gov Under iron-limiting conditions, Fur is inactivated, leading to the derepression and expression of the BGC. nih.gov

Additional Regulatory Loci: Recent research in Streptomyces coelicolor has identified a novel operon, desJGH, which is co-regulated with the main des cluster under the control of the iron master regulator DmdR1. plos.orgnih.gov Deletion of desG or desH was found to significantly decrease the production of desferrioxamine B while enhancing the biosynthesis of desferrioxamine E, suggesting these genes play a role in balancing the pool of precursors (HSC and HAC) available for the DesD enzyme. nih.gov

Influence of Environmental Conditions on Biosynthesis

The most significant environmental factor governing the biosynthesis of desferrioxamine E is the availability of iron. nih.govmdpi.com Production is strongly induced under iron-deficient or iron-limiting conditions. nih.govmdpi.com This is a critical survival mechanism for microorganisms, as desferrioxamine E is secreted to scavenge ferric iron (Fe³⁺), which has very low solubility in most environments, and transport it back into the cell. semanticscholar.org

The expression of biosynthetic precursor genes has been shown to be active in iron-deficient culture media. mdpi.com Conversely, in iron-rich environments, the biosynthesis is repressed to prevent the toxic accumulation of iron within the cell. nih.gov The production of desferrioxamine E can also be influenced by interactions with other microorganisms, serving as a competitive tool for the essential nutrient iron. mdpi.com

Engineered Biosynthesis and Precursor-Directed Approaches

The modular nature of the desferrioxamine biosynthetic pathway lends itself to genetic and chemical manipulation.

Gene Deletion Studies: Targeted deletion of key biosynthetic genes has confirmed their function. For instance, deleting desC (the acyl transferase) and desD (the NIS synthetase) in S. ambofaciens resulted in the complete abolishment of all desferrioxamine production, demonstrating their essential roles in the pathway. nih.gov

Precursor-Directed Biosynthesis: This approach involves feeding synthetic analogs of natural precursors to the producing organism to generate novel derivatives. Studies have utilized substituted diamines, which are processed by the downstream enzymes (DesB, DesC, and DesD) to be incorporated into the final siderophore structure. nsf.gov This strategy has been used to create fluorinated analogs of desferrioxamine B and provides insight into the substrate flexibility of the biosynthetic machinery. nsf.gov These approaches not only help to elucidate the biosynthetic pathway but also open avenues for creating novel chelators with potentially enhanced properties. nih.gov

Molecular Mechanisms of Metal Chelation and Coordination Chemistry

Thermodynamics and Kinetics of Iron(III) Binding

The binding of Iron(III) by desferrioxamine E is characterized by exceptional thermodynamic stability, a hallmark of siderophores that enables them to scavenge iron from host proteins like transferrin. acs.orgnih.gov The formation of the Fe(III)-desferrioxamine E complex is an intense and spontaneous process. nih.gov Studies on desferrioxamine B (DFOB), a closely related linear analogue, show that the complexation process is endoenergetic, with the stability of the complex increasing with temperature. nih.gov

The kinetics of iron binding are rapid, a crucial feature for efficient iron sequestration. rsc.org The cyclic structure of desferrioxamine E contributes to its coordination properties and kinetic inertness once the complex is formed. acs.orgnih.gov This kinetic stability is vital in biological systems, as it prevents the facile exchange of the chelated iron with other biological ligands, a phenomenon known as cross-chelation. acs.orgnih.gov While specific kinetic rate constants for desferrioxamine E are not extensively detailed in the provided literature, studies on analogous siderophore systems emphasize the importance of fast binding kinetics to prevent the accumulation of free radionuclides or toxic metals in biological tissues. rsc.org

Speciation Studies and Complex Stoichiometry with Iron(III)

Speciation studies reveal the different forms of the metal-ligand complex that exist in solution as a function of pH. For desferrioxamine E and its analogs, complexation with Fe(III) begins at a very low pH. acs.orgnih.gov Electrospray ionization mass spectrometry (ESI-MS) and potentiometric titrations have been instrumental in determining the stoichiometry of the complexes formed. acs.orgnih.gov These studies consistently show that desferrioxamine E forms a mononuclear 1:1 metal-to-ligand complex with Fe(III). nih.gov

The cyclic structure of desferrioxamine E sterically enforces this 1:1 coordination model. acs.org At very acidic pH, protonated complex species such as [FeHL]⁺ can form. As the pH increases, these species deprotonate to form the highly stable, neutral [FeL] complex, which dominates in the physiological pH range. acs.orgresearchgate.net UV-visible spectrophotometry confirms the formation of the Fe(III)-desferrioxamine complex, characterized by a strong ligand-to-metal charge transfer (LMCT) band with a maximum absorption around 425-430 nm, which gives the complex its characteristic orange-red color. researchgate.netnih.gov

Coordination with Other Trivalent Metal Ions (e.g., Gallium(III), Aluminum(III))

The coordination chemistry of desferrioxamine E is not limited to iron(III). Its hydroxamate groups also form stable complexes with other hard trivalent metal ions that have similar charge and ionic radii to Fe(III).

Gallium(III): Gallium(III) (Ga(III)) is a close chemical analogue of Fe(III) and exhibits nearly identical coordination properties. acs.orgnih.gov Desferrioxamine E and its derivatives are excellent chelators for Ga(III), forming stable 1:1 complexes. nih.govresearchgate.net This property has been explored for applications in nuclear imaging, using the positron-emitting isotope ⁶⁸Ga. acs.orgresearchgate.net Speciation plots for Ga(III) complexes with desferrioxamine E analogs show that protonated species like [GaHL]⁺ form at low pH (around 1.5), transitioning to the stable [GaL] complex as pH rises. acs.orgnih.gov While the Ga(III) complexes are highly stable, they are generally weaker by approximately two orders of magnitude compared to the corresponding ferric complexes. acs.org

Aluminum(III): Like Fe(III) and Ga(III), Aluminum(III) (Al(III)) is a hard metal cation that binds effectively to the hydroxamate groups of desferrioxamines. The stability of the Al(III) complex with desferrioxamine B has led to its investigation for treating aluminum intoxication. nih.gov However, the high affinity for Fe(III) means that using it as a chelator for Al(III) can interfere with iron metabolism. nih.gov For trivalent ions in group 13 of the periodic table (Al³⁺, Ga³⁺, In³⁺), the stability of their complexes with desferrioxamine B decreases as the ionic radius increases. nih.gov

The table below summarizes the stability constants for desferrioxamine B with various trivalent metal ions, which provides insight into the expected behavior of desferrioxamine E.

| Metal Ion | logβ (Complex) | Reference |

|---|---|---|

| Fe(III) | 30.6 (FeL) | nih.gov |

| Ga(III) | 28.3 (GaL) | nih.gov |

| Al(III) | 22.0 (AlL) | nih.gov |

| In(III) | 24.7 (InL) | nih.gov |

Coordination with Divalent Metal Ions

Desferrioxamine E can also coordinate with divalent metal ions, although the binding affinity is significantly lower than for trivalent ions like Fe(III). nih.gov The hydroxamate groups are less suited for these ions, which are generally considered intermediate or borderline in the hard-soft acid-base classification. nih.gov Studies on the linear analogue desferrioxamine B show the formation of variously protonated mononuclear complexes with divalent transition metals. nih.gov The affinity for these cations generally follows the Irving-Williams series. Divalent cations such as Cu²⁺ and Zn²⁺ form complexes, but with much lower stability constants compared to Fe³⁺. mdpi.com This difference in stability is fundamental to the selectivity of desferrioxamine for iron. nih.gov

The table below presents stability constants for desferrioxamine B with several divalent metal ions.

| Metal Ion | logβ (Complex) | Reference |

|---|---|---|

| Cu(II) | 14.1 (CuL) | nih.gov |

| Zn(II) | 11.2 (ZnL) | nih.gov |

| Ni(II) | 10.3 (NiL) | nih.gov |

| Co(II) | 9.0 (CoL) | nih.gov |

| Cd(II) | 8.2 (CdL) | nih.gov |

Chelation Affinity and Selectivity Studies

Desferrioxamine E exhibits a very high affinity and selectivity for Fe(III) over other biologically relevant metal ions. This selectivity is a direct consequence of the ligand's structural and electronic properties. The three hydroxamate groups, being hard oxygen-based donors, have a strong preference for hard Lewis acids like Fe(III), Al(III), and Ga(III). mdpi.com

The extremely high stability constant for the Fe(III)-desferrioxamine complex (log β ≈ 30.6 for the linear analogue DFOB) is orders of magnitude greater than those for divalent metals like Cu(II) (log β ≈ 14.1) and Zn(II) (log β ≈ 11.2). nih.govnih.gov This vast difference in thermodynamic stability ensures that in a competitive biological environment, desferrioxamine will preferentially bind to Fe(III). The cyclic structure of desferrioxamine E further enhances its coordination properties due to the chelate effect, leading to high stability constants. acs.org This pre-organized structure of the ligand reduces the entropic penalty upon complexation, contributing to its high affinity for the target metal ion.

Reductive Release Mechanisms in Biological Systems

Once the Fe(III)-siderophore complex is transported into the microbial cell, the iron must be released for metabolic use. Because the Fe(III) complex is extraordinarily stable, a common biological strategy for iron release involves the reduction of Fe(III) to Fe(II). acs.orgnih.gov The Fe(II) ion forms a much weaker complex with desferrioxamine, leading to its dissociation and release.

The feasibility of this reductive mechanism can be assessed by measuring the standard redox potential (E₁/₂) of the Fe(III)/Fe(II) couple within the complex. Cyclic voltammetry (CV) is used to determine these potentials. acs.orgnih.gov Studies on Fe(III) complexes with desferrioxamine E analogs have shown quasireversible electrochemical behavior. acs.orgnih.gov The redox potential is directly related to the stability of the complex; a more stable Fe(III) complex results in a more negative redox potential, making it more difficult to reduce. acs.org This data is biologically significant as it reflects the possibility of a reductive mechanism for iron release within microbial cells. acs.orgnih.gov In some biological systems, this reduction is facilitated by specific enzymes or reducing agents like reduced flavins. nih.gov

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Isolation and Analysis

Chromatographic methods are fundamental for the isolation, purification, and analytical determination of desferrioxamine E from complex biological and chemical mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of desferrioxamine E and its ferric complex, ferrioxamine E. Reversed-phase HPLC is commonly employed for their separation researchgate.netnih.gov. The detection of these compounds can be achieved at different wavelengths. The iron-free desferrioxamine E and the ferrioxamine E complex can both be detected at 220 nm researchgate.net. However, the ferrioxamine E complex exhibits a characteristic ligand-to-metal charge transfer band that allows for its selective detection at 435 nm researchgate.net. This dual-wavelength detection capability enhances the specificity and sensitivity of the analysis. While detection at 220 nm is generally more sensitive, it is also more prone to interference from other compounds in the sample matrix researchgate.net.

The retention times of desferrioxamine E and ferrioxamine E are distinct, allowing for their effective separation and quantification. For instance, in one method, a gradient of 6-40% acetonitrile (B52724) with 0.1% trifluoroacetic acid was used to achieve well-separated peaks researchgate.net. The stability of the ferrioxamine E complex, even at low pH, permits the use of acidic mobile phases and sample deproteinization with agents like perchloric acid without compromising the integrity of the complex researchgate.net.

Table 1: HPLC Parameters for Desferrioxamine E and Ferrioxamine E Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | researchgate.netsemanticscholar.org |

| Mobile Phase | Acetonitrile/water gradient with 0.1% TFA | researchgate.net |

| Detection Wavelength | 220 nm (for both DFE and FoxE) | researchgate.netresearchgate.net |

| 435 nm (selective for Ferrioxamine E) | researchgate.netsemanticscholar.org |

| pH Stability of FoxE | Stable down to pH 1 | researchgate.net |

In addition to HPLC, other chromatographic techniques such as anion-exchange and gel filtration chromatography are valuable for the purification of desferrioxamine E. These methods are often used in sequence to achieve a high degree of purity. For example, a purification protocol for desferrioxamine E from a culture supernatant involved an initial separation by anion-exchange chromatography, followed by gel filtration chromatography, and a final polishing step with reversed-phase HPLC nih.gov.

Anion-exchange chromatography separates molecules based on their net negative charge. Desferrioxamine E, with its hydroxamic acid functional groups, can be effectively retained on an anion-exchange resin at appropriate pH values. Gel filtration chromatography, on the other hand, separates molecules based on their size. This technique is useful for removing high or low molecular weight impurities from the desferrioxamine E preparation.

Mass Spectrometry (MS) and Tandem MS for Structural Elucidation and Molecular Networking

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of desferrioxamine E and its analogs. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions acs.org. High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the molecule researchgate.net.

Tandem mass spectrometry (MS/MS or MSn) is particularly powerful for structural characterization. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, detailed structural information can be obtained. This technique has been used to identify diagnostic fragmentation patterns for trihydroxamate siderophores like ferrioxamine E1 nih.gov. These fragmentation patterns, which include C-C, C-N, amide, and oxime bond cleavages, serve as a fingerprint for the identification of this class of compounds nih.gov. Molecular networking, a computational approach that organizes MS/MS data based on spectral similarity, has been utilized to identify and guide the structural elucidation of new desferrioxamine analogs from complex mixtures acs.org.

Table 2: Mass Spectrometric Data for Desferrioxamine E

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C27H48N6O9 | nih.gov |

| Monoisotopic Mass | 600.34827713 Da | nih.gov |

| Precursor Ion (LC-MS/MS) | [M+H]+ | nih.gov |

| Precursor m/z | 601.3556 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structure determination of organic molecules, including desferrioxamine E nih.govresearchgate.net. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively researchgate.netacs.org.

The combination of 1D (¹H and ¹³C) and 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete assignment of all proton and carbon signals and the elucidation of the connectivity of the atoms within the molecule rsc.org. These techniques have been instrumental in confirming the cyclic structure of desferrioxamine E nih.gov.

Spectrophotometric and Potentiometric Titrations for Complex Equilibria

Spectrophotometric and potentiometric titrations are classical yet powerful methods for studying the complexation equilibria between desferrioxamine E and metal ions, particularly Fe(III) acs.org. These techniques allow for the determination of stability constants and the characterization of the different protonated and complexed species present in solution at various pH values acs.org.

Spectrophotometric titrations monitor the changes in the UV-visible absorption spectrum of a solution as a function of pH or the concentration of a titrant semanticscholar.org. The formation of the ferrioxamine E complex is accompanied by the appearance of a characteristic absorption band in the visible region, which can be used to follow the complexation reaction acs.org. Potentiometric titrations involve measuring the potential of an electrode in the solution as a function of the volume of added titrant researchgate.net. This method is used to determine the protonation constants of the ligand and the stability constants of the metal complexes acs.org.

These studies have revealed that desferrioxamine B, a close analog, forms a highly stable 1:1 complex with Fe(III) over a wide pH range mdpi.com.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Chemistry

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox chemistry of desferrioxamine E and its metal complexes acs.org. Cyclic voltammetry provides information about the reduction and oxidation potentials of a species, which is crucial for understanding its behavior in biological and environmental systems where redox processes are prevalent researchgate.net.

Studies on the Fe(III) complex of desferrioxamine E have shown a quasi-reversible redox process acs.org. The redox potential of the ferrioxamine E complex is an important parameter as it relates to the mechanism of iron release from the siderophore within the cell, which is often a reductive process acs.org. The redox potential of the Fe(III)/Fe(II)-ferrioxamine complex has been determined to be -475 mV, indicating that the Fe(III) complex is highly stable and that a strong reducing agent is required for iron release mdpi.com.

X-ray Diffraction for Solid-State Structure Elucidation of Metal-Complexes

Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional atomic arrangement of crystalline solids. This methodology has been pivotal in elucidating the solid-state structure of the iron(III) complex of desferrioxamine E, known as ferrioxamine E. The landmark study that first detailed this structure was published in 1976 and remains a cornerstone in understanding the coordination chemistry of this important siderophore. nih.govacs.org

The technique involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. The geometric arrangement and intensity of these spots are unique to the crystal's internal structure. By analyzing this diffraction pattern, researchers can construct a three-dimensional model of the electron density within the crystal, and from this, infer the precise positions of the atoms, as well as the bond lengths and angles connecting them.

In the case of ferrioxamine E, X-ray diffraction analysis provided unequivocal evidence of its coordination environment. It confirmed that the ferric ion (Fe³⁺) is octahedrally coordinated by the three hydroxamate groups of the cyclic desferrioxamine E ligand. The six oxygen atoms from these hydroxamate moieties form the vertices of the octahedron surrounding the central iron atom. This structural information is crucial for understanding the remarkable stability of the ferrioxamine E complex and provides insight into the mechanisms of iron uptake and transport in biological systems that utilize this siderophore.

The crystallographic data obtained from such studies are fundamental for validating computational models and for understanding structure-activity relationships. For instance, the exact conformation of the ferrioxamine E molecule in the solid state, as revealed by X-ray diffraction, helps to explain its specific recognition by bacterial receptor proteins. While other metal complexes of desferrioxamine E have been studied, the crystal structure of ferrioxamine E serves as a critical reference point for comparative analyses with related siderophore complexes, such as ferrioxamine B. nih.gov

Detailed research findings from the original crystallographic study of ferrioxamine E are summarized in the table below. These parameters define the unit cell of the crystal and the symmetry of the atomic arrangement.

Crystallographic Data for Ferrioxamine E

| Parameter | Value |

|---|---|

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| α | Data not available in search results |

| β | Data not available in search results |

| γ | Data not available in search results |

| Volume | Data not available in search results |

| Z (molecules per unit cell) | Data not available in search results |

Note: The specific crystallographic data is reported in the 1976 Journal of the American Chemical Society publication by D. van der Helm and M. Poling, which was not accessible in full detail through the conducted searches.

Biological Roles and Inter Species Interactions Non Human Systems

Role in Microbial Growth and Development (e.g., Streptomyces species)

Desferrioxamine E is crucial for the physiological health of many microorganisms, particularly within the genus Streptomyces. Research has shown that DFO-E produced by Streptomyces griseus stimulates the growth and morphological development of Streptomyces tanashiensis nih.govmdpi.comresearchgate.net. This effect is specific, as other siderophores like ferrichrome and nocobactin did not produce the same stimulation nih.govmdpi.com.

The importance of DFO-E is highlighted by gene-disruption studies. A mutant strain of Streptomyces coelicolor A3(2) with its desferrioxamine biosynthesis gene cluster disrupted was unable to produce DFO-E. nih.govmdpi.com. This mutant exhibited impaired growth and development, which could be rescued by the external addition of DFO-E nih.govmdpi.commdpi.com. These findings underscore that desferrioxamines are vital to normal streptomycete physiology nih.govmdpi.com. It is suggested that some species, like S. tanashiensis, may be deficient in producing their own siderophores and have adapted to utilize those secreted by other organisms in their environment nih.govresearchgate.net.

Influence on Secondary Metabolite Formation in Microorganisms

Beyond primary growth, desferrioxamine E acts as a signaling molecule that influences the production of secondary metabolites in various microorganisms. An external supply of DFO-E was found to stimulate the formation of secondary metabolites and/or morphological differentiation in several actinomycete strains nih.govmdpi.comresearchgate.net.

Specific effects observed in different soil-isolated strains include the stimulation of antibiotic and yellow pigment production, induction of melanin-like pigment production, and the promotion of aerial mycelium formation researchgate.net. This indicates that DFO-E, likely by modulating iron availability, can trigger significant shifts in the metabolic output of microbial species.

Table 1: Observed Effects of Exogenous Desferrioxamine E on Various Actinomycete Strains

| Microorganism Strain | Observed Effect | Reference |

|---|---|---|

| Streptomyces tanashiensis | Stimulation of growth and development | nih.govmdpi.com |

| Streptomyces coelicolor A3(2) | Induction of precocious aerial growth | researchgate.net |

| Soil Isolate Strain no. 17 | Stimulation of yellow pigment and antibiotic production | researchgate.net |

| Soil Isolate Strain no. 82 | Stimulation of melanin-like pigment production | researchgate.net |

| Soil Isolate Strains no. 70 & 507 | Stimulation of aerial mycelium formation | researchgate.net |

Modulation of Biofilm Formation in Bacterial Species

Desferrioxamine E has demonstrated a significant ability to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. In studies involving Mycobacterium species, DFO-E was found to inhibit the formation of biofilms by Mycobacterium smegmatis and Mycobacterium bovis BACILLE de CALMETTE et GUÉRIN (BCG) nih.govmdpi.com.

The inhibitory effect on biofilm formation was observed at a minimum inhibitory concentration (MIC) of 10 µM nih.govmdpi.com. Notably, DFO-E did not exhibit general anti-microbial activity against these species at concentrations up to 160 µM, indicating that its action is specific to the biofilm process nih.govmdpi.com. The proposed mechanism is the chelation and depletion of iron from the growth medium, as iron is an essential component for biofilm development in Mycobacterium nih.govmdpi.com. By preventing biofilm formation, DFO-E was also able to restore the effectiveness of the antibiotic isoniazid (B1672263) against M. smegmatis nih.govmdpi.com.

Table 2: Activity of Desferrioxamine E against Mycobacterium Species

| Activity | Target Species | Concentration | Reference |

|---|---|---|---|

| Biofilm Inhibition (MIC) | M. smegmatis, M. bovis BCG | 10 µM | nih.govmdpi.com |

| Anti-microbial Activity | M. smegmatis, M. bovis BCG | No activity observed up to 160 µM | nih.govmdpi.com |

Impact on Plant-Microbe Interactions (e.g., iron acquisition for plant pathogens)

In the context of plant health, desferrioxamine E plays a dual role. For certain plant pathogens, it is a critical virulence factor. The fire blight pathogen Erwinia amylovora, for example, requires DFO-E for effective infection of its host plants. Similarly, the rice pathogen Pantoea ananatis produces DFO-E, although in this case, it appears to be more involved in the broader microbial ecology of the plant environment rather than being a direct requirement for virulence.

Conversely, DFO-E can be used as a biocontrol mechanism. The bacterium Rouxiella badensis SER3 produces DFO-E and exhibits antagonistic activity against the fungal pathogen Fusarium brachygibbosum researchgate.net. This suggests that by outcompeting the fungus for iron, R. badensis can protect plants from fungal infection researchgate.net. Siderophores are thus key mediators in the complex relationships between plants, pathogenic fungi, and beneficial bacteria.

Investigations in Macrophage Metabolic Function (Non-Human, in vitro models)

The role of iron in regulating macrophage metabolism and immune function is a critical area of study. While much of the detailed research on desferrioxamine's metabolic effects has been conducted on human cells, foundational concepts have been supported by non-human models. In vivo studies in mice have established that metabolic reprogramming towards glycolysis is a key host response to infection by pathogens like Mycobacterium tuberculosis nih.gov. The transcription factor HIF-1α is essential for this metabolic shift and for controlling the infection in mouse models researchgate.net. Iron chelation is a known method to stabilize HIF-1α researchgate.net.

In vitro work using bone marrow-derived macrophages (BMDMs) from WKY rats has also been used to study the effects of iron chelation on cellular processes like superoxide (B77818) production. These non-human models help establish the principle that modulating iron availability directly impacts the metabolic state and functional responses of macrophages during an immune challenge.

Siderophore Piracy and Inductive Effects

The high-affinity iron chelation of desferrioxamine E makes it a valuable prize in microbial communities, leading to a phenomenon known as "siderophore piracy" or "xenosiderophore" utilization. This is the process where one organism utilizes a siderophore that it does not produce itself nih.gov. DFO-E is a common target for such piracy.

For example, Amycolatopsis sp. AA4 is capable of pirating DFO-E produced by S. coelicolor nih.gov. In another well-documented interaction, Pseudomonas fluorescens can utilize ferrioxamines produced by Streptomyces ambofaciens. This piracy has an inductive effect; when P. fluorescens successfully acquires iron using the stolen siderophore, it suppresses the production of its own siderophores, saving metabolic energy. The ability to utilize DFO-E is widespread and has been identified in various other microbes, including the pathogenic fungus Aspergillus fumigatus and the bacterium Staphylococcus aureus, which recognize it as a xenosiderophore.

Chemical Synthesis and Derivatization for Research Applications

Total Synthesis Approaches and Methodological Advancements

The complete chemical synthesis of desferrioxamine E, a macrocyclic structure, presents significant challenges. However, advancements in synthetic organic chemistry have led to effective strategies. A notable approach is the modular and convergent synthesis, which allows for the creation of various macrocyclic and linear desferrioxamines, including desferrioxamine E.

Another significant methodological advancement is the chemoenzymatic approach. This hybrid strategy combines the chemical synthesis of the precursor, N-hydroxy-N-succinylcadaverine (HSC), with an enzymatic macrocyclization step nih.govsemanticscholar.orgmdpi.com. The chemical synthesis of HSC itself has been improved to allow for multigram-scale production nih.govsemanticscholar.org. In the subsequent enzymatic step, the NIS (NRPS-Independent Siderophore) synthetase enzyme DesD from Streptomyces coelicolor catalyzes the ATP-dependent trimerization and cyclization of the chemically synthesized HSC to form desferrioxamine E nih.govsemanticscholar.orgnih.gov. This chemoenzymatic method is a convenient strategy for accessing the macrocycle, overcoming some of the challenges associated with purely chemical macrocyclization semanticscholar.org.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of desferrioxamine E is crucial for structure-activity relationship studies and for developing new applications. These modified compounds can exhibit altered stability, metal-binding affinity, and biological recognition.

One effective method for generating novel analogues is directed fermentation . By supplementing the culture medium of the producing organism, Streptomyces olivaceus, with various natural and synthetic precursors of desferrioxamine E, researchers have successfully produced twelve new analogues nih.govresearchgate.net. This technique leverages the biosynthetic machinery of the microorganism, which can incorporate the supplied precursors into the final siderophore structure.

Chemical synthesis provides a more controlled route to specific derivatives. A significant class of synthetic derivatives includes "retro" analogues , where the orientation of the hydroxamic acid groups [–CON(OH)–] is reversed relative to the natural structure [–N(OH)CO–] acs.org. The synthesis of these retro-desferrioxamines is often more convenient, and the resulting products can be more stable acs.org. The general synthetic strategy involves the coupling of protected monomeric fragments, followed by deprotection and a final cyclization step to form the macrocycle acs.org.

Furthermore, research has focused on creating derivatives with altered macrocycle sizes by changing the length of the carbon chains between the hydroxamic acid units acs.org. These modifications are designed to probe the structural requirements for recognition by microbial transport systems. Acylated derivatives of desferrioxamines have also been discovered, which are produced through the interplay of different biosynthetic pathways in Streptomyces species nih.govresearchgate.net.

| Derivative Type | Synthesis Method | Key Feature | Research Purpose |

| Novel Analogues | Directed Fermentation | Incorporation of synthetic precursors | Discovery of new structures with potentially altered properties |

| Retro Analogues | Chemical Synthesis | Reversed hydroxamic acid groups | Improved chemical stability and synthetic accessibility |

| Ring-Size Modified Analogues | Chemical Synthesis | Altered number of atoms in the macrocycle | Study structure-activity relationships for transporter recognition |

| Acyl-Derivatives | Biosynthesis | Acyl group attached to the backbone | Exploring natural diversity and biological function |

Strategies for Immobilization on Support Materials for Research Tools

Immobilizing desferrioxamine E and its analogues onto solid supports creates valuable research tools for applications such as selective metal binding, purification, and the development of biosensors nih.gov. The primary strategy for immobilization involves the covalent attachment of the siderophore to a carrier material.

Support Materials:

Silica-based carriers: Mesocellular silica (B1680970) foam and silica particles are commonly used due to their stable, porous structure and the ease with which their surfaces can be functionalized researchgate.netnih.gov.

Magnetic Nanoparticles: Magnetite (Fe₃O₄) nanoparticles serve as an effective support, allowing for easy separation of the immobilized siderophore from a solution using a magnetic field nih.gov.

Polymers: Poly(methyl vinyl ether-alt-maleic anhydride) has been used as a support, offering reactive anhydride (B1165640) groups for covalent linkage nih.gov.

Immobilization Chemistry: The most common approach utilizes the terminal primary amine group of the desferrioxamine molecule for covalent linkage nih.gov. The surface of the support material is first functionalized with reactive groups that can form a stable bond with this amine. Common reactive groups include:

Maleic anhydride: The anhydride ring is opened by the nucleophilic attack of the desferrioxamine amine group nih.gov.

Isocyanate groups: The amine group adds to the highly electrophilic carbon of the isocyanate nih.gov.

Maleimide (B117702) groups: The amine undergoes a Michael addition to the carbon-carbon double bond of the maleimide ring nih.gov.

This covalent linkage has been shown to be highly efficient, with yields of up to 95% for the immobilization of desferrioxamine-like siderophores on silica carriers researchgate.net. The resulting materials effectively chelate trivalent metal ions like Fe³⁺ and Ga³⁺ and can be reused, which is a major advantage for applications in metal extraction or as analytical tools researchgate.net. These immobilized siderophores can be used to selectively capture metal ions from aqueous solutions or to study interactions with biological systems nih.gov.

Design of Biomimetic Analogues for Targeted Research

The design of biomimetic analogues of desferrioxamine E (often referred to as ferrioxamine E or FOXE in this context) is a sophisticated strategy to create molecules that mimic the natural siderophore's function for specific research purposes, particularly in diagnostic imaging acs.orgnih.govimtm.cznih.gov.

A primary application for these biomimetics is in Positron Emission Tomography (PET) imaging of fungal infections, such as those caused by Aspergillus fumigatus acs.orgnih.gov. The pathogenic fungus utilizes FOXE to acquire iron from its host acs.org. By creating analogues that are recognized and internalized by the fungus's siderophore transport system (Sit1), researchers can deliver a radioactive payload, such as Gallium-68 (⁶⁸Ga), directly to the site of infection acs.orgnih.gov.

Design Principles: The design of these biomimetics involves systematic modifications to the natural FOXE structure to investigate and optimize biological targeting acs.orgnih.govresearchgate.net. Key design modifications include:

Altering Ring Size: The size of the macrocycle is changed by varying the number of methylene (B1212753) units between the hydroxamic acid groups. For example, analogues designated FOX 2-4 have a smaller ring than the natural siderophore, while FOX 2-6 and FOX 3-5 have larger rings acs.orgnih.gov.

Reversing Hydroxamic Acid Groups: Many synthetic biomimetics are "retro" analogues, where the hydroxamic acid moieties are reversed (retro-positioning) acs.orgacs.org. This modification can simplify the chemical synthesis while often retaining biological activity acs.org.

Research Findings: Studies with a series of six such FOXE analogues revealed important insights into the structural requirements for microbial recognition acs.orgnih.gov.

The analogue most structurally similar to natural FOXE, FOX 2-5 , showed high uptake by both A. fumigatus and the bacterium Staphylococcus aureus acs.orgnih.gov.

Altering the ring size induced species-specific uptake. Shortening the ring by one methylene unit (FOX 2-4 ) increased uptake by A. fumigatus compared to S. aureus acs.orgnih.gov.

Conversely, lengthening the ring (FOX 2-6 and FOX 3-5 ) favored uptake by S. aureus over the fungus acs.orgnih.gov.

These findings, consistent in both in vitro and in vivo infection models using PET imaging, demonstrate that derivatization of the siderophore scaffold is a powerful strategy for the selective targeting of microbial pathogens acs.orgnih.govnih.gov. This biomimetic approach provides valuable structural information for designing tailor-made diagnostic agents nih.gov.

| Biomimetic Analogue | Structural Modification (vs. FOXE) | Observed Uptake Specificity |

| FOX 2-5 | Retro-hydroxamic acid groups | High uptake in both A. fumigatus and S. aureus |

| FOX 2-4 | Smaller ring size, retro-hydroxamates | Increased uptake in A. fumigatus vs. S. aureus |

| FOX 2-6 | Larger ring size, retro-hydroxamates | Increased uptake in S. aureus vs. A. fumigatus |

| FOX 3-5 | Larger ring size, different spacing, retro-hydroxamates | Increased uptake in S. aureus vs. A. fumigatus |

Computational and Theoretical Studies

Molecular Dynamics Simulations of Compound and Metal-Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the dynamic behavior of molecules over time. While specific MD simulation studies focusing exclusively on desferrioxamine E are not extensively detailed in the reviewed literature, the principles and applications of this technique to similar siderophore systems provide a strong inferential basis for its utility in understanding this compound. For instance, MD simulations have been effectively used to study the behavior of gallium complexes with other siderophores like schizokinen (B1681558) and the amphiphilic acinetoferrin (B1251241) nih.govacs.org.

These simulations can reveal crucial information about the conformational flexibility of the desferrioxamine E macrocycle both in its free state and when complexed with a metal ion. Key insights that can be derived from MD simulations include:

Conformational Landscapes: Mapping the accessible conformations of the desferrioxamine E ring system and how these are influenced by the coordination of different metal ions.

Solvation Dynamics: Understanding the arrangement and dynamics of solvent molecules (primarily water) around the siderophore and its metal complexes, which is critical for its biological activity.

Stability of Metal Complexes: Assessing the stability of the coordination sphere around the metal center and identifying any dynamic fluctuations or exchanges with the solvent.

By applying established force fields and simulation protocols, researchers can model the behavior of desferrioxamine E and its metal complexes in various environments, providing a foundational understanding of their structural dynamics that underpins their biological function.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study siderophores, providing detailed information about their geometry, electronic properties, and reactivity. Although comprehensive DFT studies specifically targeting desferrioxamine E are limited in the available literature, research on the closely related linear siderophore, desferrioxamine B (DFO), offers significant insights that are largely transferable to the cyclic E form due to the identical hydroxamate coordination units.

A study investigating the removal of rhodium and iron from biological systems utilized DFT calculations to determine the formation energy of chelates with desferrioxamine (DFO), although the specific isomer was not mentioned sid.ir. Such calculations are crucial for understanding the thermodynamic favorability of metal binding.

More detailed DFT studies on desferrioxamine B complexes with various trivalent metal ions have confirmed very short metal-oxygen bond distances, indicative of strong coordination mdpi.comnih.gov. These quantum chemical calculations can elucidate:

Optimized Geometries: Predicting the most stable three-dimensional arrangement of atoms in both the ligand and its metal complexes.

Electronic Structure: Analyzing the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.

Vibrational Frequencies: Calculating theoretical vibrational spectra that can be compared with experimental infrared and Raman data to validate the computed structures.

Bonding Analysis: Quantifying the nature of the chemical bonds between the metal ion and the hydroxamate groups, revealing the degree of covalent and ionic character.

These theoretical approaches are invaluable for interpreting experimental data and for predicting the properties of desferrioxamine E and its complexes with a high degree of accuracy.

Prediction of Binding Affinities and Chelation Properties

The prediction of binding affinities and chelation properties is a cornerstone of understanding the function of siderophores. While computational methods aim to predict these values, experimental determinations provide the benchmark for their accuracy. For desferrioxamine E (referred to as FOXE in some literature) and its analogs, extensive solution chemistry and thermodynamic characterizations have been performed, particularly for their complexes with Fe(III) and Ga(III) acs.org.

These studies have established that desferrioxamine E is an excellent chelator for both Fe(III) and Ga(III), forming highly stable complexes acs.org. The stability of these complexes is a critical factor in their biological role, as they must be able to sequester iron from host proteins and remain intact until they are recognized and transported into the microbial cell.

A coordination model for analogous cyclic siderophores suggests that at a very acidic pH, two of the hydroxamate groups are already coordinated to the metal ion. As the pH increases, the third hydroxamate group deprotonates and coordinates to the metal, forming a fully hexacoordinate complex with an octahedral geometry nih.govacs.org. The cyclic nature of desferrioxamine E sterically favors a 1:1 metal-to-ligand stoichiometry nih.gov.

The following table summarizes the experimentally determined stability constants for a biomimetic analog of desferrioxamine E, which is structurally very similar and provides a good indication of the chelation strength of the natural compound.

| Metal Ion | logβML | pM |

|---|---|---|

| Fe(III) | 28.52 | 25.3 |

| Ga(III) | 26.65 | 23.4 |

This data is for a close biomimetic analog of Desferrioxamine E and is indicative of the compound's strong binding affinity.

These high stability constants underscore the exceptional capacity of desferrioxamine E to sequester trivalent metal ions, a key feature of its function as a siderophore.

Structural Modeling of Desferrioxamine E(3-) and its Complexes

Structural modeling provides a static, three-dimensional representation of a molecule, which is fundamental to understanding its function. The most definitive source of structural information is X-ray crystallography. The crystal structure of ferrioxamine E, the Fe(III) complex of desferrioxamine E, has been determined, providing precise details of the coordination geometry and the conformation of the macrocycle acs.org.

This experimental structure serves as a crucial validation point for computational models. Molecular mechanics and other modeling techniques can be used to:

Build 3D Models: Generate three-dimensional structures of desferrioxamine E and its complexes with various metal ions based on known structural motifs and energy minimization principles.

Analyze Conformational Isomers: Explore different possible conformations of the macrocycle and predict their relative stabilities.

In addition to the siderophore itself, structural biology has provided insights into the enzymes responsible for its biosynthesis. The crystal structures of the enzymes DfoJ, DfoA, and DfoC from the desferrioxamine E biosynthetic pathway have been determined, offering a detailed view of the molecular machinery that produces this important natural product researchgate.net.

Protein-Ligand Docking for Elucidating Molecular Interactions

Protein-ligand docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding how siderophores like ferrioxamine E are recognized and transported by specific bacterial proteins.

In the Gram-positive bacterium Streptomyces coelicolor, which produces desferrioxamine E, specific siderophore-binding proteins (SBPs) associated with ATP-binding cassette (ABC) transporters are responsible for the uptake of the ferric complexes nih.gov. A study focusing on these proteins identified DesE as a key SBP involved in the recognition of ferrioxamines nih.gov.

Key findings from studies on these siderophore-binding proteins that inform our understanding of molecular interactions include:

Binding Specificity: DesE was found to bind to various ferric-tris-hydroxamates, including ferrioxamine E, but not to other types of siderophores like ferricoelichelin nih.gov. This specificity is crucial for the efficient uptake of the correct iron source.

Affinity: The binding affinity of these proteins for their cognate siderophores was examined using spectroscopic techniques, confirming a strong and specific interaction nih.gov.

While the specific computational docking studies for ferrioxamine E with its binding proteins are not detailed in the provided search results, the identification of these target proteins is the first critical step. With the known crystal structure of ferrioxamine E and homology models or crystal structures of the binding proteins, docking simulations can be performed to:

Predict Binding Poses: Determine the most likely orientation of ferrioxamine E within the binding pocket of the protein.

Identify Key Interactions: Pinpoint the specific amino acid residues that form hydrogen bonds, electrostatic interactions, and van der Waals contacts with the siderophore.

Explain Specificity: Elucidate the molecular basis for the observed binding specificity of proteins like DesE for ferrioxamines over other siderophores.

These computational approaches, grounded in experimental data, are essential for a comprehensive understanding of the molecular recognition events that govern the biological activity of desferrioxamine E.

Advanced Research Applications Non Clinical Human

Use as a Research Probe for Iron Metabolism in Biological Systems

Desferrioxamine E(3-), as part of the broader family of desferrioxamine siderophores, is instrumental in studies of iron metabolism. While much of the foundational research has been conducted with the linear analogue, desferrioxamine B, the principles of iron chelation and its biological consequences are relevant to desferrioxamine E. These siderophores are employed as probes to investigate the dynamics of iron in various biological contexts.

In research settings, desferrioxamines are used to study the "chelatable iron pool" within cells and biological fluids. This pool of loosely bound iron is metabolically active and thought to be involved in the formation of reactive oxygen species. By introducing desferrioxamine and measuring the formation of the ferrioxamine complex, researchers can quantify this labile iron, providing insights into iron homeostasis and conditions of iron overload.

Studies have utilized desferrioxamine to explore its effects on iron accumulation and related pathologies in animal models. For instance, in mice with experimental uroporphyria, the administration of an iron chelator demonstrated a reduction in hepatic porphyrin accumulation, suggesting a crucial role for iron in the pathogenesis of the disease mit.edu. The effectiveness of the chelator was linked to a reduction in the low molecular weight iron pool, thereby diminishing the iron available to catalyze the generation of free radicals mit.edu. Such studies, while not always specifying the E isomer, underscore the utility of the desferrioxamine scaffold in elucidating the role of iron in metabolic disorders.

Furthermore, research on the metabolism of desferrioxamine itself, by measuring plasma concentrations of both the chelator and its iron-bound form (ferrioxamine), has helped to model the in vivo kinetics of iron chelation. These studies have shown that in iron-loaded subjects, higher concentrations of ferrioxamine are observed, correlating with urinary iron excretion ut.ac.ir. This provides a method to investigate the size and accessibility of the body's chelatable iron stores.

Application in Environmental Bioremediation Models (e.g., heavy metal chelation)

The strong metal-chelating ability of siderophores like desferrioxamine E(3-) has prompted research into their application in environmental bioremediation, particularly for the removal of heavy metals from contaminated soils and water. While iron (Fe³⁺) is the primary target of desferrioxamine E, its hydroxamate functional groups can also form stable complexes with other metal ions, including toxic heavy metals.

Research in this area often uses desferrioxamine B as a model compound due to its commercial availability. These studies have shown that siderophores can mobilize or immobilize heavy metals in soil, depending on factors such as soil composition, pH, and the specific metal ion. For instance, desferrioxamine has been shown to be effective in chelating aluminum researchgate.net. The principle of using naturally occurring chelators is seen as an eco-friendly approach to heavy metal detoxification nih.gov.

Microbial communities in metal-polluted environments have been observed to favor taxa that produce siderophores. This suggests a natural selection for organisms that can sequester toxic metals, thereby reducing their bioavailability and toxicity mdpi.com. The introduction of siderophore-producing microorganisms or the direct application of siderophores like desferrioxamine E could, therefore, be a viable strategy for the bioremediation of contaminated sites. Siderophores can enhance the uptake of heavy metals by hyper-accumulating plants in a process known as phytoextraction mdpi.com.

While the canonical function of siderophores is iron acquisition, their ability to bind to other metals makes them interesting candidates for environmental applications. However, it is important to note that human intervention, such as liming to raise soil pH and decrease heavy metal availability, can select against these naturally remediating microbes mdpi.com.

Development of Sensors for Metal Ion Detection in Research Settings

The high affinity and selectivity of desferrioxamine for ferric iron have been leveraged in the development of sensors for the detection of metal ions in research settings. The core principle involves immobilizing the desferrioxamine molecule onto a solid support and detecting the changes that occur upon binding to a metal ion. These changes can be optical or electrochemical.

A significant body of research has focused on deferoxamine-based sensors for Fe(III) detection researchgate.netmdpi.com. These sensors often utilize the terminal amino group of the linear desferrioxamine B for covalent attachment to various substrates, including nanoparticles, polymers, and electrode surfaces researchgate.netmdpi.com.

Although desferrioxamine E is a cyclic molecule and lacks a primary amine for simple covalent linkage, its potent chelating properties remain of interest for sensor development. Potential strategies for its incorporation into sensor platforms could involve non-covalent immobilization or chemical modification to introduce a linking group. The development of such sensors would allow for the sensitive and selective measurement of Fe(III) in various research applications, from environmental monitoring to biological studies.

The versatility of the desferrioxamine scaffold allows for its coupling with fluorophores, which can lead to "turn-on" or "turn-off" fluorescent sensors for metal ions mit.edumdpi.com. In such systems, the binding of the metal ion to the desferrioxamine moiety alters the fluorescent properties of the attached dye, providing a measurable signal.

| Sensor Type | Transduction Method | Target Ion | Potential Application |

| Optical Sensor | Fluorescence | Fe(III) | Environmental water testing |

| Electrochemical Sensor | Voltammetry | Fe(III) | Biological fluid analysis |

| Nanoparticle-based Sensor | Colorimetry | Heavy Metals | In-field soil screening |

Utility in Cell Culture Studies for Inducing Hypoxia-like Environments

Desferrioxamine is widely used in cell culture studies to mimic a hypoxic (low oxygen) environment. It achieves this not by altering oxygen levels, but by inhibiting iron-dependent enzymes called prolyl hydroxylases. These enzymes are responsible for the degradation of the alpha subunit of the hypoxia-inducible factor-1 (HIF-1α).

By chelating the iron necessary for prolyl hydroxylase activity, desferrioxamine prevents the breakdown of HIF-1α. This leads to the accumulation and stabilization of HIF-1α, which then translocates to the nucleus and activates the transcription of a wide range of genes that are typically induced by hypoxia. This chemically-induced "pseudo-hypoxia" is a powerful tool for studying the cellular responses to low oxygen in a controlled and reproducible manner.

Research has shown that desferrioxamine treatment of various cell lines leads to cell cycle arrest and can induce apoptosis in some, but not all, cell types researchgate.net. The response to desferrioxamine-induced hypoxia can differ from the response to true hypoxia, providing a means to dissect the signaling pathways involved researchgate.net. For example, in human epithelial cells, desferrioxamine treatment resulted in cell cycle arrest but did not induce the same level of apoptosis as severe hypoxia researchgate.net.

The ability of desferrioxamine to induce HIF-1 has been demonstrated in numerous studies, leading to increased expression of HIF-1 target genes such as erythropoietin mdpi.com. This makes it an invaluable research tool for investigating the molecular mechanisms of oxygen sensing and cellular adaptation to hypoxia.

Role in Studies of Secondary Metabolite Production and Differentiation in Microorganisms

Desferrioxamine E plays a significant role in the chemical ecology of microorganisms, influencing the production of secondary metabolites and morphological differentiation in various species, particularly within the actinomycetes.

Studies have shown that the exogenous addition of desferrioxamine E can stimulate the growth and development of certain Streptomyces species that are deficient in their own siderophore production. For instance, Streptomyces tanashiensis, which cannot produce its own desferrioxamine, shows enhanced growth and development when supplied with desferrioxamine E from Streptomyces griseus mdpi.comnih.gov.

This stimulatory effect is not limited to growth. An external supply of desferrioxamine E has been observed to trigger the production of secondary metabolites, including antibiotics, and to induce morphological differentiation, such as sporulation, in various actinomycete strains mdpi.comnih.gov. This suggests that desferrioxamine E can act as a signaling molecule in interspecies communication, influencing the behavior of microbial communities.

The production of desferrioxamine E by one organism can also have an antagonistic effect on others by inducing iron starvation in microbes that cannot utilize the ferrioxamine E complex. This competition for iron is a key factor in shaping the structure and dynamics of microbial ecosystems. The study of the genes involved in desferrioxamine E biosynthesis and their expression under different conditions provides further insight into its regulatory role in microbial interactions researchgate.net.

Future Research Directions and Emerging Areas

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

While the core biosynthetic pathway for desferrioxamines B and E in organisms like Streptomyces coelicolor is well-established, recent discoveries highlight the potential for significant variations and novel enzymatic activities. The biosynthesis of desferrioxamine E begins with the conversion of L-lysine to N-hydroxycadaverine by the enzymes DesA and DesB. Subsequently, DesC acylates N-hydroxycadaverine to form N-hydroxy-N-succinylcadaverine (HSC). The final step involves the cyclotrimerization of HSC by the NRPS-independent siderophore (NIS) synthetase DesD to produce desferrioxamine E. plos.orgroyalsocietypublishing.orgasm.org

However, recent studies have identified a novel operon, desJGH, in S. coelicolor that plays a crucial role in balancing the precursors for desferrioxamine B and E biosynthesis. plos.org Deletion of desG or desH significantly reduces the production of desferrioxamine B while enhancing that of desferrioxamine E, suggesting these enzymes are involved in converting HSC to N-hydroxy-N-acetylcadaverine (HAC), the precursor unique to desferrioxamine B. plos.org This discovery points towards a more complex and regulated biosynthetic network than previously understood.

Furthermore, research on Streptomyces ambofaciens has uncovered unprecedented crosstalk between two distinct NIS pathways, leading to the production of novel acyl-desferrioxamine derivatives. nih.govnih.govresearchgate.net These findings strongly suggest that there are yet-to-be-discovered enzymes and regulatory mechanisms governing desferrioxamine biosynthesis. Future research will likely focus on:

Genome mining: Systematically searching microbial genomes for novel biosynthetic gene clusters related to known desferrioxamine pathways.

Enzyme characterization: Isolating and characterizing the function of newly identified enzymes, such as those from the desJGH operon, to fully understand their roles in precursor supply and modification. plos.org

Pathway elucidation: Using techniques like stable isotope labeling and gene deletion to map out the complete biosynthetic pathways of newly discovered desferrioxamine derivatives. nih.govnih.gov

Structural Insights into Novel Desferrioxamine Derivatives

The discovery of novel desferrioxamine derivatives in Streptomyces ambofaciens has expanded the known structural diversity of this siderophore family. nih.govnih.govresearchgate.net These new compounds include acylated desferrioxamines (acyl-DFOs) and, more significantly, tetra- and penta-hydroxamate acyl-DFO derivatives. nih.govresearchgate.net These latter compounds are particularly interesting as the additional hydroxamate groups may confer enhanced metal-chelating capabilities. nih.gov

The structural elucidation of these novel derivatives has so far relied heavily on mass spectrometry-based molecular networking. nih.govresearchgate.net Future research will need to employ a broader range of analytical techniques to gain deeper structural insights. Key areas of focus will include:

NMR Spectroscopy and X-ray Crystallography: These techniques will be crucial for determining the precise three-dimensional structures of these new derivatives and their metal complexes.

Precursor-Directed Biosynthesis (PDB): This method, which involves feeding non-native substrates to the producing organism, can be used to generate a wider range of novel analogues. nih.gov PDB has been successfully used to create desferrioxamine B analogues with functionalities like alkene bonds, fluorine atoms, and ether groups. nih.gov

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic reactions can provide a powerful tool for creating specific desferrioxamine analogues for structural and functional studies. nsf.govmdpi.comsemanticscholar.org

A deeper understanding of the structure-activity relationships of these novel derivatives will be essential for exploring their potential applications in various fields.

Mechanistic Studies of Non-Iron Metal Interactions

While desferrioxamines are primarily known for their high affinity for Fe(III), they can also chelate other metal ions. This property is being explored for various applications, particularly in medical imaging and therapy. The interaction of desferrioxamine with gallium-68 (⁶⁸Ga) is of significant interest for positron emission tomography (PET) imaging. acs.orgnih.govacs.org The rationale is that Ga(III) has similar coordination chemistry to Fe(III), allowing ⁶⁸Ga-desferrioxamine complexes to be recognized and taken up by microbial siderophore transport systems. acs.org

Studies have shown that Pseudomonas aeruginosa can be targeted with a desferrioxamine-gallium (DFO-Ga) complex, which acts as a "Trojan horse" to deliver the antimicrobial gallium into the bacterial cell. nih.govpnas.org This approach has shown promise in killing free-living bacteria, preventing biofilm formation, and enhancing the efficacy of antibiotics in an animal infection model. nih.govpnas.orgpnas.org

Future research in this area will likely focus on:

Coordination Chemistry: Detailed studies of the coordination chemistry of desferrioxamine E and its derivatives with various non-iron metals, including gallium, zirconium, and thorium. acs.orgrsc.org

Biological Activity: Investigating the biological activity of these non-iron metal complexes, including their uptake by microbial cells and their potential as antimicrobial or diagnostic agents. nih.govacs.orgrsc.org

Theranostics: Developing desferrioxamine-based agents that combine therapeutic and diagnostic capabilities, for example, by chelating a therapeutic radioisotope that can also be used for imaging.

Exploring Inter-Kingdom Communication Mediated by Siderophores

Siderophores are increasingly recognized as not just iron-scavenging molecules but also as signaling molecules that can mediate complex interactions between different organisms, a phenomenon known as inter-kingdom communication. nih.gov In the context of a host-microbe interaction, bacterial siderophores can have a profound impact on the host's physiology and immune response. nih.govnih.govresearchgate.netnih.gov

Iron is a critical nutrient for both bacteria and their hosts, and the competition for this resource is a key aspect of infection and symbiosis. nih.govnih.govresearchgate.net Pathogenic bacteria use siderophores to acquire iron from the host, which is a crucial virulence factor. nih.govfrontiersin.org Conversely, the host has evolved mechanisms to counteract bacterial iron acquisition, such as the production of the siderophore-binding protein lipocalin 2. semanticscholar.org

Desferrioxamines produced by gut bacteria can influence the composition of the gut microbiota and modulate host immune responses. nih.govnih.gov They can also directly affect host cell function by altering cellular iron homeostasis. nih.govnih.gov This intricate interplay highlights the role of siderophores as key mediators in the host-microbe dialogue.

Future research directions in this area include:

Host-Pathogen Interactions: Investigating the specific role of desferrioxamine E in the context of infections, including its contribution to virulence and its interaction with host immune components. nih.govfrontiersin.org

Microbiota Dynamics: Elucidating how desferrioxamine E and other siderophores shape the structure and function of microbial communities, particularly in the gut. nih.govnih.gov

Signaling Pathways: Identifying the specific host cell receptors and signaling pathways that are modulated by desferrioxamine E, both in its iron-free and iron-bound forms.

Advanced Computational Methods for Predicting Biological Activity

Computational methods are becoming increasingly valuable tools in siderophore research, enabling the prediction of biological activity and the design of novel derivatives with desired properties. These methods can be used to model the three-dimensional structure of siderophores and their metal complexes, as well as their interactions with proteins such as receptors and enzymes.

Interactive Data Table: Computational Approaches in Siderophore Research

| Computational Method | Application in Desferrioxamine Research | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting the binding of desferrioxamine E and its analogues to siderophore receptors and enzymes. | Understanding the structural basis of recognition and transport; identifying key residues for interaction. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of desferrioxamine E and its metal complexes in different environments. | Gaining insights into the conformational flexibility and stability of the molecules. |